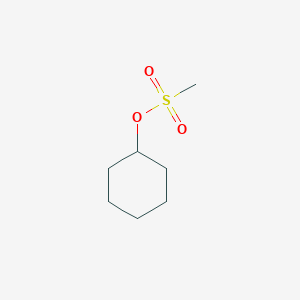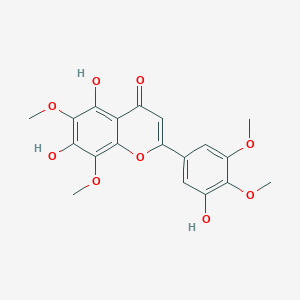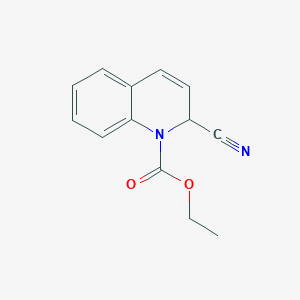
ethyl 2-cyano-2H-quinoline-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 2-cyano-2H-quinoline-1-carboxylate: is an organic compound with the molecular formula C₁₃H₁₂N₂O₂ It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyanoacetylation of Amines: One of the primary methods for synthesizing ethyl 2-cyano-1(2H)-quinolinecarboxylate involves the cyanoacetylation of amines.
Industrial Production Methods: Industrial production of ethyl 2-cyano-1(2H)-quinolinecarboxylate often involves large-scale cyanoacetylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: ethyl 2-cyano-2H-quinoline-1-carboxylate can undergo oxidation reactions, often resulting in the formation of quinoline derivatives with various functional groups.
Reduction: Reduction reactions can convert the cyano group into other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions, where the cyano or ester groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Aminoquinoline derivatives.
Substitution: Quinoline derivatives with different substituents replacing the cyano or ester groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: ethyl 2-cyano-2H-quinoline-1-carboxylate is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of biologically active molecules and complex organic structures .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It is investigated for its role in the development of new drugs targeting specific biological pathways and diseases .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of dyes, pigments, and other industrially relevant compounds .
Wirkmechanismus
The mechanism of action of ethyl 2-cyano-1(2H)-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The cyano and ester groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular interactions and pathways .
Vergleich Mit ähnlichen Verbindungen
3-Amino-1-benzothiophene-2-carbonitriles: These compounds share a similar cyano group and are used in the synthesis of biologically active molecules.
Thiophene Derivatives: Thiophene-based compounds are known for their diverse applications in medicinal chemistry and material science.
Uniqueness: ethyl 2-cyano-2H-quinoline-1-carboxylate is unique due to its quinoline core structure, which imparts distinct chemical and biological properties. The presence of both cyano and ester groups enhances its versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
17954-23-3 |
|---|---|
Molekularformel |
C13H12N2O2 |
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
ethyl 2-cyano-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)15-11(9-14)8-7-10-5-3-4-6-12(10)15/h3-8,11H,2H2,1H3 |
InChI-Schlüssel |
QFAHEDSFVHOFGW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C(C=CC2=CC=CC=C21)C#N |
Kanonische SMILES |
CCOC(=O)N1C(C=CC2=CC=CC=C21)C#N |
Key on ui other cas no. |
17954-23-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




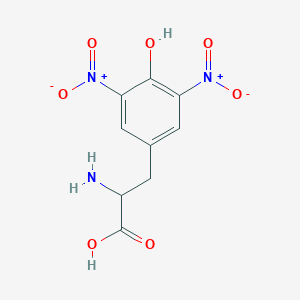
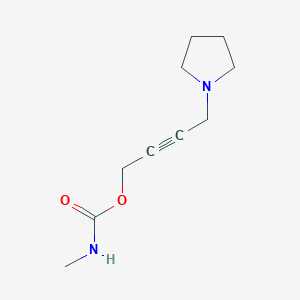
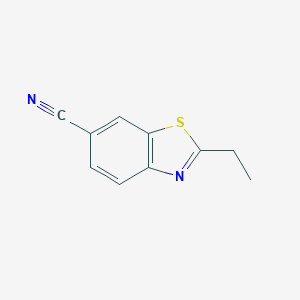
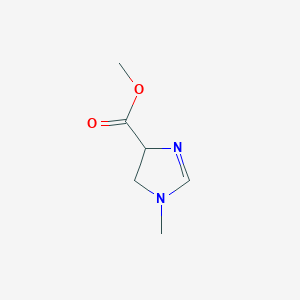
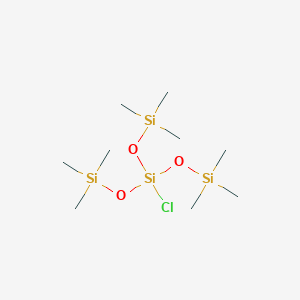
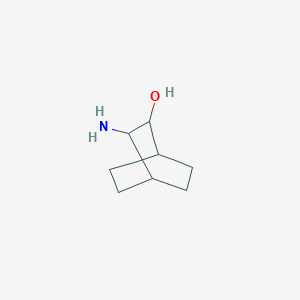
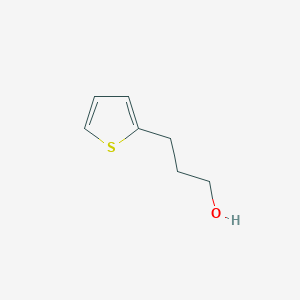
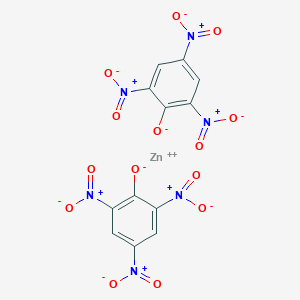
![3-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100786.png)

